ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE
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Overview
Description
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps, including the formation of the thiophene and thiazole rings. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 5-bromothiophene-2-carboxylic acid with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Chemical Reactions Analysis
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: This compound is employed as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
ETHYL 2-[2-(5-BROMOTHIOPHENE-2-AMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other thiophene derivatives such as:
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Known for its antibacterial activity against Salmonella Typhi.
2-Acetyl-5-bromothiophene: Used as a starting reagent in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and applications in different scientific fields .
Properties
IUPAC Name |
ethyl 2-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-2-18-10(16)5-7-6-19-12(14-7)15-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRFIXUHZNMKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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